2-Methoxy-N-methylbenzamide vs. 2-Methyl and 3-Methoxy Analogs: Differential Enzyme Inhibitory Activity in Substituted Benzamide Series
In a systematic structure-activity relationship study of substituted benzamide derivatives, the 2-methoxy substituted compound (compound 5c) exhibited an IC50 of 90 ± 26 μM against the target enzyme, which is 10.3-fold higher (less potent) than the 2-methyl analog (lead compound, IC50 = 8.7 ± 0.7 μM) and 6.7-fold higher than the 3-methoxy analog (compound 5d, IC50 = 13.5 ± 6.8 μM) [1]. This substantial reduction in inhibitory potency relative to closely related analogs establishes that the 2-methoxy-N-methylbenzamide scaffold is not functionally interchangeable with alternative substitution patterns in this enzyme system.
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 90 ± 26 μM |
| Comparator Or Baseline | 2-Me analog: 8.7 ± 0.7 μM; 3-OMe analog: 13.5 ± 6.8 μM |
| Quantified Difference | 10.3-fold higher IC50 vs. 2-Me; 6.7-fold higher IC50 vs. 3-OMe |
| Conditions | Enzyme inhibition assay; substituted benzamide derivatives series |
Why This Matters
Procurement decisions in enzyme-targeted research programs must account for the specific substituent pattern: substituting 2-methoxy-N-methylbenzamide for the 2-methyl or 3-methoxy analogs would result in a >6- to >10-fold loss in target engagement, fundamentally altering experimental outcomes.
- [1] J Med Chem. 2009 Aug 27;52(16):5228-5240. Table 1: Structure and activity of substituted benzamide derivatives (compound 5c: 2-OMe, IC50 90±26 μM; lead: 2-Me, IC50 8.7±0.7 μM; compound 5d: 3-OMe, IC50 13.5±6.8 μM). View Source
